UhpC protein, part of the Uhp (Uptake of Hexose Phosphates) system, plays a crucial role in the transport and metabolism of hexose phosphates in bacteria. This protein is primarily found in Escherichia coli and is integral to the regulation of glucose-6-phosphate uptake. The Uhp system is known for its involvement in the signaling pathways that respond to external glucose availability, thus influencing metabolic processes.
UhpC protein is encoded by the uhpC gene, which is located on the bacterial chromosome. It is expressed in response to specific environmental cues, particularly the presence of glucose-6-phosphate. The protein operates in conjunction with other components of the Uhp system, including UhpA and UhpT, to facilitate the transport and utilization of hexose phosphates.
UhpC protein belongs to a class of membrane proteins involved in transport mechanisms. It functions as a regulatory protein that interacts with other proteins within the Uhp system to modulate gene expression and transport activity.
The synthesis of UhpC protein can be achieved through various methods, including recombinant DNA technology. Typically, the uhpC gene is cloned into an expression vector and introduced into a suitable host organism, such as E. coli. The following steps outline the synthesis process:
Recombinant UhpC can be synthesized in large quantities using high-yield expression systems. Techniques such as ultra-efficient solid-phase peptide synthesis (UE-SPPS) can also be employed for producing peptides that mimic UhpC's functional domains .
UhpC protein exhibits a complex structure characterized by multiple transmembrane domains that facilitate its function as a transporter. The precise three-dimensional structure can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Structural studies have revealed that UhpC contains hydrophobic regions essential for membrane integration, along with specific binding sites for glucose-6-phosphate. These features are critical for its role in substrate recognition and transport.
UhpC protein participates in several biochemical reactions, primarily related to the transport of hexose phosphates across bacterial membranes. The key reactions include:
The kinetics of these reactions can be studied using various biochemical assays, including fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR), which allow for real-time monitoring of binding and transport activities.
The mechanism by which UhpC functions involves several steps:
Studies utilizing isotopic labeling have demonstrated that UhpC effectively transports glucose-6-phosphate under varying concentrations, highlighting its efficiency and regulatory capabilities .
UhpC protein has distinct physical properties that influence its function:
UhpC exhibits specific chemical properties relevant to its function:
Relevant analyses include circular dichroism spectroscopy to assess secondary structure content and differential scanning calorimetry to evaluate thermal stability.
UhpC protein has several applications in scientific research:
Research on UhpC continues to expand our understanding of bacterial metabolism and offers potential applications in various biotechnological fields, including metabolic engineering and synthetic biology .
UhpC (encoded by the uhpC gene) is a transmembrane regulatory protein in Escherichia coli and Salmonella typhimurium that enables cellular responses to extracellular glucose-6-phosphate (G6P). Its primary sequence comprises 402 amino acids with a molecular weight of approximately 43 kDa. Hydropathy analysis reveals multiple hydrophobic segments corresponding to transmembrane helices (TMHs). UhpC belongs to the Sugar Phosphate Transport (SPT) family and shares significant homology with the transporter UhpT (34% sequence identity), though it lacks transport capability itself. The protein features two signature motifs:
The N-terminal domain (residues 1–200) anchors the protein to the membrane, while the C-terminal domain (residues 201–402) includes a cytoplasmic regulatory segment essential for signal transduction.
Table 1: Key Domains in UhpC Primary Structure
Domain | Residue Range | Functional Significance |
---|---|---|
N-terminal TM bundle | 1–120 | Membrane anchoring; interaction with UhpB |
Central hydrophilic loop | 121–180 | Signal transduction; regulatory mutations |
C-terminal domain | 301–402 | UhpA interaction; constitutive activity site |
Hydropathy profiling (Kyte-Doolittle algorithm) predicts 10–12 transmembrane helices in UhpC, forming a central hydrophilic cavity for ligand interaction. This topology was experimentally validated using TnphoA translational fusions, which confirmed:
UhpC exhibits striking structural homology to its paralog UhpT and canonical Major Facilitator Superfamily (MFS) transporters:
Table 2: Structural Comparison of UhpC, UhpT, and MFS Transporters
Feature | UhpC | UhpT | MFS Transporters |
---|---|---|---|
TM Helices | 10–12 | 12 | 12 (conserved) |
Central Loop Size | 60 residues (cytoplasmic) | 20 residues | Variable/absent |
Substrate Binding | G6P (regulatory) | G6P (transport) | H⁺/substrate symport |
Conserved Motifs | Motifs A & B | Motifs A & B | Motif A (universal) |
Arginine residues in UhpC are critical for coordinating the negatively charged phosphate group of G6P. Key residues include:
Table 3: Key Arginine Residues in UhpC Ligand Binding
Residue | Location | Function | Mutation Effect |
---|---|---|---|
Arg⁷⁶ | TM3 (extracellular) | H-bond to G6P phosphate; Thr⁹³ interaction | Constitutive activity if mutated |
Arg⁹⁵ | TM4 (periplasmic) | Salt bridge with Asp⁶² | Loss of inducibility |
Arg¹⁴⁵ | Central loop | Stabilizes G6P-bound conformation | Reduced signaling efficiency |
The cytoplasmic loop (residues 121–180) is a regulatory hub that integrates signals from UhpB and UhpA. Functional attributes include:
This loop exemplifies a "molecular switch" that converts ligand binding into transcriptional activation via allosteric control of UhpB’s histidine kinase activity.
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